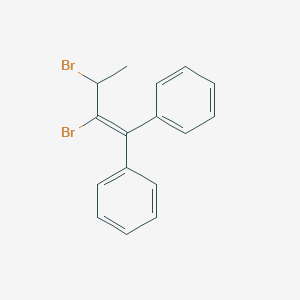
1,1'-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene is an organic compound characterized by the presence of two bromine atoms attached to a butene backbone, which is further connected to two benzene rings
Méthodes De Préparation
The synthesis of 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene typically involves the dibromination of butene derivatives. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction conditions are generally mild, and the process can be carried out at room temperature. Industrial production methods may involve more scalable approaches, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding dibromo ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of debrominated butene derivatives.
Applications De Recherche Scientifique
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-cancer or anti-inflammatory properties.
Industry: It is utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparaison Avec Des Composés Similaires
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene can be compared with other dibromoalkenes such as:
2,3-Dibromo-1-butene: Similar in structure but lacks the benzene rings, making it less versatile in certain applications.
1,1-Dibromo-3-methylbut-1-ene:
trans-2,3-Dibromo-2-butene-1,4-diol: Features hydroxyl groups, providing different chemical properties and applications.
Each of these compounds has unique properties that make them suitable for specific applications, but 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene stands out due to its combination of bromine atoms and benzene rings, offering a balance of reactivity and stability.
Propriétés
Numéro CAS |
88069-72-1 |
|---|---|
Formule moléculaire |
C16H14Br2 |
Poids moléculaire |
366.09 g/mol |
Nom IUPAC |
(2,3-dibromo-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H14Br2/c1-12(17)16(18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
GKKDDKUJZNYFQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


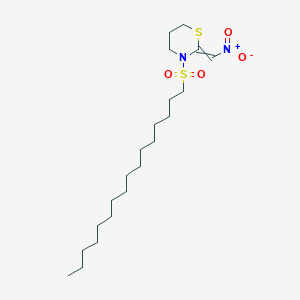
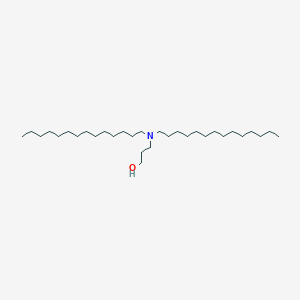


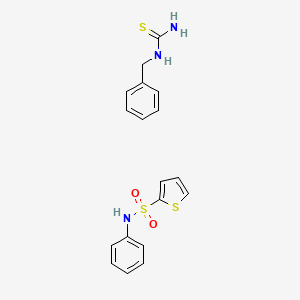
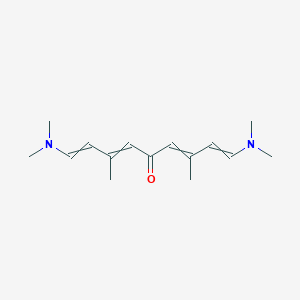
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
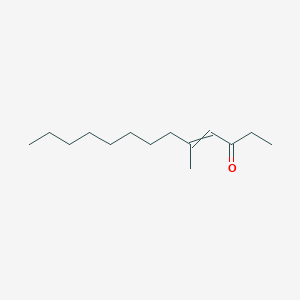
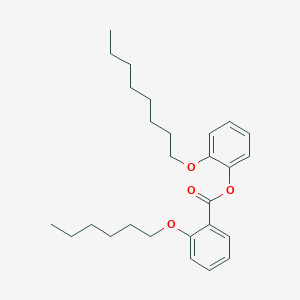
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
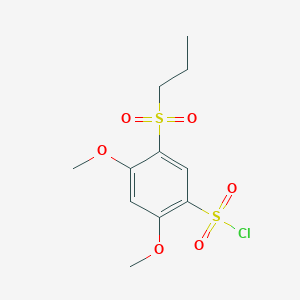
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
